Iasa-glc

Description

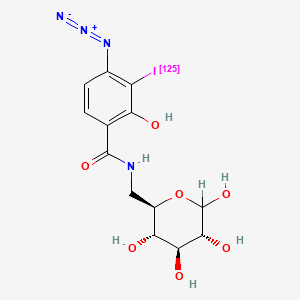

Iasa-glc, specifically referred to as [¹²⁵I]this compound (N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose labeled with iodine-125), is a synthetic glucose derivative extensively utilized in biochemical studies to investigate monosaccharide transport mechanisms. This compound integrates an azidosalicyl group and a radioactive iodine isotope, enabling its use in photoaffinity labeling and radiotracer experiments. Its primary application lies in binding to the human erythrocyte monosaccharide transporter, facilitating the identification and characterization of transporter proteins through autoradiography or scintillation counting . The azide moiety allows for covalent crosslinking upon UV exposure, making it invaluable for mapping substrate-binding sites in membrane proteins .

Properties

CAS No. |

98897-10-0 |

|---|---|

Molecular Formula |

C13H15IN4O7 |

Molecular Weight |

464.19 g/mol |

IUPAC Name |

4-azido-2-hydroxy-3-(125I)iodanyl-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide |

InChI |

InChI=1S/C13H15IN4O7/c14-7-5(17-18-15)2-1-4(8(7)19)12(23)16-3-6-9(20)10(21)11(22)13(24)25-6/h1-2,6,9-11,13,19-22,24H,3H2,(H,16,23)/t6-,9-,10+,11-,13?/m1/s1/i14-2 |

InChI Key |

QTDKPPJNUVDPLN-MJOGRPBISA-N |

SMILES |

C1=CC(=C(C(=C1C(=O)NCC2C(C(C(C(O2)O)O)O)O)O)I)N=[N+]=[N-] |

Isomeric SMILES |

C1=CC(=C(C(=C1C(=O)NC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)[125I])N=[N+]=[N-] |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)NCC2C(C(C(C(O2)O)O)O)O)O)I)N=[N+]=[N-] |

Synonyms |

IASA-Glc N-(4-iodoazidosalicyl)-6-amido-6-deoxyglucopyranose N-(4-iodoazidosalicyl)-6-amido-6-deoxyglucose |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Iasa-glc belongs to a class of modified monosaccharides designed for probing transporter activity. Below, it is compared with two structurally and functionally related compounds: D-glucose (the natural substrate) and N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose (a non-radioactive inhibitor).

Structural and Functional Comparison

Key Research Findings

Binding Efficiency: N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose demonstrates superior inhibitory potency compared to D-glucose, attributed to its azidosalicyl group, which enhances affinity for the transporter’s active site .

Radiolabeling Utility: [¹²⁵I]this compound’s radioactive label allows quantitative tracking of transporter dynamics, a feature absent in non-iodinated analogs .

Structural Flexibility : The 6-deoxy modification in both this compound and its inhibitor reduces metabolic interference, ensuring targeted interaction with transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.